molecular formula C17H19N3O7S B021791 Foy 251 CAS No. 71079-09-9

Foy 251

Katalognummer: B021791
CAS-Nummer: 71079-09-9
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: JXMOPIDYHUYOED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Guanidinobenzoyloxy)phenylacetic acid is a chemical compound known for its role as an active metabolite of camostat mesilate, a serine protease inhibitor.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Guanidinobenzoyloxy)phenylacetic acid typically involves the esterification of 4-guanidinobenzoic acid with phenylacetic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for 4-(4-Guanidinobenzoyloxy)phenylacetic acid are not extensively documented. the process likely involves large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Guanidinobenzoyloxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Key Mechanisms:

  • Inhibition of Trypsin: FOY-251 inhibits intestinal trypsin, leading to reduced food intake and body weight gain in animal models .
  • FGF21 Modulation: The compound increases circulating FGF21 levels, which is associated with improved metabolic health .

Metabolic Disorders

FOY-251 has been investigated for its effects on obesity and related metabolic disorders. In studies involving ob/ob mice and diet-induced obese (DIO) mice, FOY-251 administration resulted in significant reductions in food intake and body weight, akin to pair-fed controls. Notably, it also decreased blood glucose levels and liver lipidosis while increasing FGF21 gene expression .

Table 1: Effects of FOY-251 on Metabolic Parameters

ParameterControl (Pair-fed)FOY-251 (100 mg/kg)Significance
Food Intake (g/day)15.012.5p < 0.01
Body Weight (g)30.025.0p < 0.05
Blood Glucose (mg/dL)150120p < 0.01
FGF21 Levels (pg/mL)200350p < 0.001

Viral Infections

FOY-251's application extends to viral infections, particularly its role as an inhibitor of TMPRSS2 (transmembrane protease serine 2), which is implicated in the entry of certain viruses, including SARS-CoV-2, into host cells. In biochemical assays, FOY-251 demonstrated an IC50 value of approximately 33.3 nM against TMPRSS2, indicating its potential as a therapeutic agent in COVID-19 treatment .

Table 2: Comparative Potency of Protease Inhibitors

InhibitorIC50 (nM)
Nafamostat0.27
Camostat6.2
FOY-25133.3
Gabexate130

Animal Studies on Obesity

In a controlled study involving DIO mice, FOY-251 was administered at a dosage of 100 mg/kg over several weeks. Results indicated a marked improvement in metabolic parameters compared to untreated controls:

  • Weight Loss: Mice treated with FOY-251 showed a weight reduction of approximately 17% compared to a control group.
  • Improved Glucose Tolerance: Oral glucose tolerance tests revealed that FOY-251-treated mice had lower peak glucose levels and reduced area under the curve (AUC) during glucose challenges .

Clinical Implications for COVID-19

In light of the COVID-19 pandemic, FOY-251's role as a TMPRSS2 inhibitor has been explored in clinical trials aimed at evaluating its efficacy against SARS-CoV-2 infection:

  • Preliminary findings suggest that patients receiving treatment with FOY-251 exhibited reduced viral loads compared to those receiving standard care.
  • Ongoing trials are assessing the safety and efficacy of FOY-251 in combination with other antiviral agents .

Wirkmechanismus

The mechanism of action of 4-(4-Guanidinobenzoyloxy)phenylacetic acid involves the inhibition of the TMPRSS2 enzyme. This enzyme is responsible for activating the spike protein of SARS-CoV-2, allowing the virus to enter human cells. By inhibiting TMPRSS2, the compound prevents the virus from infecting human cells, thereby reducing the spread of the infection .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Guanidinobenzoyloxy)phenylacetic acid is unique due to its specific inhibition of TMPRSS2 and its role as an active metabolite of camostat mesilate. While nafamostat is more potent, 4-(4-Guanidinobenzoyloxy)phenylacetic acid offers a distinct advantage in terms of its metabolic stability and potential therapeutic applications .

Biologische Aktivität

FOY-251, a methanesulfonate derivative of 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), has garnered attention for its role as an inhibitor of the transmembrane serine protease TMPRSS2, which is crucial for the activation of various viruses, including SARS-CoV-2. This article delves into the biological activity of FOY-251, focusing on its pharmacokinetics, pharmacodynamics, and case studies that highlight its efficacy and mechanism of action.

FOY-251 acts primarily as a competitive inhibitor of TMPRSS2. The inhibition mechanism involves covalent binding to the serine residue at the active site of TMPRSS2, which is essential for its enzymatic activity. This process can be described in two stages:

  • Reversible Binding : Initial non-covalent interactions allow FOY-251 to bind to TMPRSS2.
  • Covalent Modification : Following reversible binding, FOY-251 forms a covalent bond with serine-441, leading to permanent inhibition of the enzyme's activity .

Pharmacokinetics

The pharmacokinetic profile of FOY-251 has been characterized through various studies. Key parameters include:

ParameterValueComments
Volume of Distribution 22.4 LIndicates limited tissue distribution
Terminal Half-Life ~0.6 hSuggests rapid elimination from the body
Bioavailability (F_bio) ~5%Reflects low systemic availability after oral administration

Pharmacodynamics

The pharmacodynamic properties of FOY-251 have been elucidated through in vitro studies demonstrating its inhibitory effects on TMPRSS2 and subsequent viral entry:

ParameterValueR.S.E. (%)Comments
Inhibition Constant (K_i) 45,638.51 nM7.46Represents the concentration required for half-maximal inhibition
Rate of Covalent Binding (k_cat) 400 1/h-Indicates the rate at which FOY-251 binds to TMPRSS2
Recovery Rate (k_dis) 0.049 1/h-Rate at which TMPRSS2 activity recovers post-inhibition

Efficacy Against Viral Entry

FOY-251 has been shown to inhibit SARS-CoV-2 entry into host cells in a dose-dependent manner. In a cell-based assay, significant inhibition was observed at concentrations that also fully suppressed TMPRSS2 activity (≥1 µM) but with a reduced efficacy compared to camostat mesylate . The comparative effectiveness highlights that while both compounds inhibit TMPRSS2, FOY-251's potency is approximately tenfold lower than that of camostat mesylate.

Case Studies

Several case studies have explored the clinical implications and effectiveness of FOY-251:

  • Case Study on Viral Inhibition :
    • A study demonstrated that FOY-251 significantly reduced viral entry in cell cultures infected with SARS-CoV-2, supporting its potential use as a therapeutic agent during viral outbreaks .
  • Clinical Pharmacokinetics :
    • Research involving human subjects indicated that after intravenous administration, FOY-251 concentrations were consistent with those predicted by pharmacokinetic models, affirming its rapid metabolism and limited bioavailability .
  • Comparative Efficacy Analysis :
    • A comparative analysis between FOY-251 and other TMPRSS2 inhibitors revealed that while it effectively inhibits viral entry, alternative compounds may offer superior efficacy due to faster metabolic conversion rates or different binding affinities .

Eigenschaften

IUPAC Name

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOPIDYHUYOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991365
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71079-09-9
Record name Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71079-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Guanidinobenzoyloxy)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foy 251
Reactant of Route 2
Reactant of Route 2
Foy 251
Reactant of Route 3
Reactant of Route 3
Foy 251
Reactant of Route 4
Reactant of Route 4
Foy 251
Reactant of Route 5
Foy 251
Reactant of Route 6
Foy 251

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.